molecular formula C21H28ClF3N4O2 B2870212 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}butyl)-4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione CAS No. 338792-97-5

1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}butyl)-4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione

Cat. No.: B2870212
CAS No.: 338792-97-5
M. Wt: 460.93
InChI Key: XQJQQZOHWULRLW-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, linked via a piperazine moiety to a butyl chain terminating in a 4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dihydro-pyridinedione moiety may influence solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]-4,4-dimethylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClF3N4O2/c1-20(2)12-17(30)29(18(31)13-20)6-4-3-5-27-7-9-28(10-8-27)19-16(22)11-15(14-26-19)21(23,24)25/h11,14H,3-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJQQZOHWULRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}butyl)-4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and cytotoxicity.

Chemical Structure and Properties

  • Molecular Formula : C18H22ClF3N3O2
  • Molecular Weight : 395.84 g/mol
  • CAS Number : 477845-11-7

The structure features a piperazine moiety linked to a pyridine ring with a trifluoromethyl group, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound show significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundMIC (µM)Bacterial Strain
125.9Staphylococcus aureus
212.9MRSA
3>100Enterococcus faecalis

Note: MIC refers to the minimum inhibitory concentration required to inhibit bacterial growth.

Anti-inflammatory Potential

The anti-inflammatory effects of this compound were evaluated through its ability to inhibit NF-κB activation. Compounds with similar structures have shown varying degrees of inhibition, suggesting that modifications to the substituents can enhance or reduce anti-inflammatory activity.

Table 2: Anti-inflammatory Activity

CompoundIC50 (µM)Effect on NF-κB Activation (%)
A6.5-9
B20+15
C>50No effect

IC50 represents the concentration required to inhibit 50% of the target activity.

Cytotoxicity Studies

Cytotoxicity assessments were performed using various cell lines. The results indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, the parent compound showed minimal cytotoxicity up to concentrations of 20 µM.

Table 3: Cytotoxicity Results

CompoundCell LineIC50 (µM)
DHeLa>20
EMCF-7>20
FA54915

Case Studies

Several studies have explored the structural modifications of related compounds and their biological activities:

  • Study on Trifluoromethyl Pyridines : A study demonstrated that trifluoromethyl substitutions significantly enhance antibacterial activity against MRSA when positioned appropriately on the pyridine ring .
  • In Vivo Studies : Animal models treated with compounds similar to this pyridine derivative showed reduced inflammation markers and improved recovery times from bacterial infections .
  • Toxicity Assessment in Zebrafish : Research involving zebrafish embryos indicated that certain modifications resulted in lower toxicity levels while maintaining antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include MK45 (RTC6) (synthesized in ) and other arylpiperazine derivatives. Below is a comparative analysis:

Property Target Compound MK45 (RTC6) Generic Arylpiperazine Derivatives (e.g., Aripiprazole)
Core Structure Piperazine linked to substituted pyridine and dihydro-pyridinedione Piperazine linked to substituted pyridine and thiophene-butanone Piperazine with aryl/heteroaryl groups and terminal ketones
Key Substituents -CF₃, -Cl on pyridine; dihydro-pyridinedione -CF₃, -Cl on pyridine; thiophene -OH, -Cl, or -F on aryl groups
Synthetic Yield Not reported in evidence 87% yield Typically 70–90%
Putative Targets Likely 5-HT₁A/2A or D₂ receptors (inferred from piperazine scaffold) Undisclosed in evidence; thiophene may target dopaminergic systems 5-HT₁A, D₂, or α-adrenergic receptors
Metabolic Stability High (due to -CF₃ and rigid dihydro-pyridinedione) Moderate (thiophene may undergo oxidation) Variable (depends on substituents)
Solubility Likely low (lipophilic -CF₃ and rigid core) Moderate (thiophene and ketone improve polarity) Often optimized via polar groups (e.g., -OH)

Key Differences and Implications

Terminal Group Variation: The target compound’s dihydro-pyridinedione group distinguishes it from MK45’s thiophene-butanone. This difference may alter receptor binding kinetics or solubility. Dihydro-pyridinediones are less common in arylpiperazine drugs, suggesting a novel approach to CNS targeting. MK45’s thiophene moiety could enhance π-π stacking with aromatic residues in receptor pockets, whereas the pyridinedione may favor hydrogen bonding .

The dihydro-pyridinedione’s steric bulk may complicate synthesis compared to MK45’s linear thiophene chain.

Pharmacological Predictions: The -CF₃ group in both compounds improves metabolic resistance but may reduce blood-brain barrier (BBB) penetration compared to non-fluorinated analogues.

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological data for the target compound are provided in the evidence. Comparisons rely on structural inferences and known arylpiperazine SAR (structure-activity relationship) principles.
  • MK45 (RTC6) : While synthesized with high yield, its biological activity remains unreported in the evidence , limiting direct functional comparisons.

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